

# Application Notes: DSPE-PEG(2000)-Mannose in Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546397

[Get Quote](#)

## Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(Polyethylene Glycol)-2000] (**DSPE-PEG(2000)-Mannose**) is a functionalized phospholipid increasingly utilized in the development of targeted nanomedicines for cancer immunotherapy.<sup>[1][2]</sup> This molecule consists of three key components: a DSPE phospholipid anchor for stable integration into lipid-based nanoparticles, a 2000 Da polyethylene glycol (PEG) spacer that enhances circulation time and stability, and a terminal mannose ligand for active targeting.<sup>[3][4]</sup> The primary targets for **DSPE-PEG(2000)-Mannose** are cells that highly express the mannose receptor (CD206), a C-type lectin receptor.<sup>[3][5]</sup> In the context of the tumor microenvironment (TME), these cells prominently include immunosuppressive M2-phenotype tumor-associated macrophages (TAMs) and antigen-presenting cells (APCs) like dendritic cells (DCs).<sup>[6][7]</sup> By specifically targeting these cell populations, **DSPE-PEG(2000)-Mannose**-functionalized nanoparticles offer a promising strategy to remodel the immunosuppressive TME, enhance anti-tumor immune responses, and improve the efficacy of cancer vaccines and immunomodulatory drugs.<sup>[8][9]</sup> <sup>[10]</sup>

## Principle of Action: Targeting the Mannose Receptor (CD206)

The therapeutic strategy hinges on the specific interaction between the mannose ligand on the nanoparticle surface and the mannose receptor (CD206) expressed on target immune cells. <sup>[11][12]</sup> TAMs, particularly the M2-like phenotype, are known to overexpress CD206 and are associated with tumor progression, metastasis, and suppression of cytotoxic T-cell activity.<sup>[6]</sup>

[13] Similarly, dendritic cells express CD206, which plays a role in antigen capture and presentation.[7][14]

When nanoparticles functionalized with **DSPE-PEG(2000)-Mannose** are administered, the mannose moieties act as a homing device, guiding the nanoparticles to CD206-expressing cells within the TME.[10] This interaction triggers receptor-mediated endocytosis, leading to efficient internalization of the nanoparticles and their therapeutic cargo directly into the target cells.[3][15] This targeted delivery mechanism increases the local concentration of the therapeutic agent, minimizes off-target toxicity, and enables novel immunotherapeutic approaches.[16][17]

[Click to download full resolution via product page](#)**Caption:** Mechanism of DSPE-PEG-Mannose nanoparticle targeting.

# Core Applications & Methodologies

## Targeting and Repolarizing Tumor-Associated Macrophages (TAMs)

**DSPE-PEG(2000)-Mannose** nanoparticles can deliver immunomodulatory agents to repolarize M2 TAMs into a pro-inflammatory, anti-tumoral M1 phenotype.[8][18] This shift can restore anti-tumor immunity within the TME.

Experimental Workflow:



[Click to download full resolution via product page](#)

**Caption:** Workflow for TAM repolarization studies.

## Enhancing Antigen Delivery for Cancer Vaccines

By targeting dendritic cells, **DSPE-PEG(2000)-Mannose** nanoparticles can function as potent vaccine delivery systems.[9] They facilitate the co-delivery of tumor antigens and adjuvants to APCs, leading to enhanced antigen processing and presentation, and the subsequent activation of robust, tumor-specific T-cell responses.[7][19]

## Signaling Pathway:

[Click to download full resolution via product page](#)

**Caption:** Enhanced anti-tumor immunity via DC targeting.

## Data Summary

Quantitative data from various studies using mannose-functionalized nanoparticles are summarized below. These values represent typical ranges and should be optimized for specific applications.

| Parameter                  | Nanoparticle Type | Typical Size (nm) | Zeta Potential (mV)    | Encapsulated Agent     | Target Model           | Reference            |
|----------------------------|-------------------|-------------------|------------------------|------------------------|------------------------|----------------------|
| Physicochemical Properties | Liposomes         | 80 - 150          | -10 to +5              | Doxorubicin (DOX)      | CT26 Colon Cancer      | <a href="#">[16]</a> |
| PLGA Nanoparticles         |                   | 100 - 200         | -25 to -15             | Imiquimod (R837)       | B16F10 Melanoma        | <a href="#">[19]</a> |
| Reconstituted HDL          |                   | 8 - 12            | -20 to -5              | DMXAA                  | B16-F10 Melanoma       | <a href="#">[8]</a>  |
| Exosomes                   | ~50               | Not specified     | Monophosphoryl lipid A | Murine Dendritic Cells |                        | <a href="#">[7]</a>  |
| Biological Efficacy        | Liposomes (DOX)   | ~110              | Not specified          | Doxorubicin            | 4T1 Breast Cancer      | <a href="#">[20]</a> |
| Liposomes (Vaccine)        |                   | ~130              | Slightly negative      | HPV E7 Peptide + CpG   | TC-1 Tumor Model       | <a href="#">[9]</a>  |
| Albumin Nanoparticles      |                   | ~200              | -35 to -25             | siRNA                  | Macrophages (in vitro) | <a href="#">[15]</a> |

## Experimental Protocols

# Protocol 1: Formulation of DSPE-PEG(2000)-Mannose Liposomes

This protocol describes a standard thin-film hydration method for preparing liposomes incorporating **DSPE-PEG(2000)-Mannose** for targeted delivery.

## Materials:

- Main structural lipid (e.g., DSPC or DPPC)
- Cholesterol
- DSPE-PEG(2000) (for non-targeted control)
- **DSPE-PEG(2000)-Mannose**
- Therapeutic agent (e.g., doxorubicin, CpG ODN)
- Chloroform, Methanol, or other suitable organic solvent
- Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

## Procedure:

- Lipid Film Preparation:
  - In a round-bottom flask, dissolve the lipids in chloroform/methanol. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:(DSPE-PEG-Mannose or DSPE-PEG).
  - If encapsulating a lipophilic drug, add it at this stage.
  - Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
  - Place the flask under high vacuum for at least 2 hours to remove residual solvent.

- Hydration:
  - Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
  - Incubate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 65°C) for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).
- Size Extrusion:
  - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
  - Pass the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder device maintained at the same high temperature.
- Purification:
  - Remove any unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.
- Characterization:
  - Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
  - Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).
  - Store the final liposomal formulation at 4°C.

## Protocol 2: In Vitro Macrophage Uptake Assay via Flow Cytometry

This protocol assesses the specific uptake of mannose-functionalized nanoparticles by macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7, THP-1) or bone marrow-derived macrophages (BMDMs).
- Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6 or labeled with a Cy5 dye).
- Mannose-targeted nanoparticles and non-targeted (control) nanoparticles.
- Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
- Free D-Mannose solution (for competition assay, e.g., 100 mg/mL).[\[11\]](#)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- Flow cytometer.

**Procedure:**

- Cell Seeding:
  - Seed macrophages in a 24-well plate at a density of 1-2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
  - If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.
- Competition Assay (Optional but Recommended):
  - To confirm receptor-specific uptake, pre-incubate a subset of cells with a high concentration of free D-Mannose for 30-60 minutes to block the mannose receptors.[\[11\]](#)
- Nanoparticle Incubation:
  - Dilute the fluorescently labeled nanoparticles (both targeted and non-targeted) in fresh cell culture medium to the desired concentration.
  - Remove the old medium from the cells and add the nanoparticle-containing medium (and the medium with free mannose for the competition group).

- Incubate for a defined period (e.g., 2-4 hours) at 37°C. As a negative control, incubate one set of cells at 4°C to inhibit active endocytosis.
- Cell Harvesting and Staining:
  - After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
  - Detach the cells using a cell scraper or a gentle dissociation reagent (e.g., TrypLE).
  - Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in 300-500 µL of FACS buffer.
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Coumarin-6, APC-Cy7 for Cy5).
  - Gate on the live cell population based on forward and side scatter.
  - Analyze the geometric mean fluorescence intensity (MFI) for each condition. A significant increase in MFI for targeted nanoparticles compared to non-targeted ones, and a reduction in MFI in the presence of free mannose, indicates successful CD206-mediated uptake.[11][15]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DSPE-PEG-Mannose, MW 2,000 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 2. Sapphire Bioscience [[sapphirebioscience.com](http://sapphirebioscience.com)]
- 3. avantiresearch.com [[avantiresearch.com](http://avantiresearch.com)]

- 4. DSPE-PEG-Mannose, MW 20,000 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 5. Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. | Semantic Scholar [[semanticscholar.org](http://semanticscholar.org)]
- 6. Mannose Receptor-positive Macrophage Infiltration Correlates with Prostate Cancer Onset and Metastatic Castration-resistant Disease - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Mannose-Modified Serum Exosomes for the Elevated Uptake to Murine Dendritic Cells and Lymphatic Accumulation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. researchgate.net [[researchgate.net](http://researchgate.net)]
- 9. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 10. Targeting of tumor-associated macrophages made possible by PEG-shedding, mannose-modified nanoparticles - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Mannose Ligands for Mannose Receptor Targeting | MDPI [[mdpi.com](http://mdpi.com)]
- 13. researchgate.net [[researchgate.net](http://researchgate.net)]
- 14. Engagement of the Mannose Receptor by Tumoral Mucins Activates an Immune Suppressive Phenotype in Human Tumor-Associated Macrophages - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 15. mdpi.com [[mdpi.com](http://mdpi.com)]
- 16. Nanotechnology-Based Strategies for Safe and Effective Immunotherapy [[mdpi.com](http://mdpi.com)]
- 17. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 18. researchgate.net [[researchgate.net](http://researchgate.net)]
- 19. Cancer Cell Membrane-Coated Adjuvant Nanoparticles with Mannose Modification for Effective Anticancer Vaccination - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 20. aacrjournals.org [[aacrjournals.org](http://aacrjournals.org)]
- To cite this document: BenchChem. [Application Notes: DSPE-PEG(2000)-Mannose in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546397#application-of-dspe-peg-2000-mannose-in-cancer-immunotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)